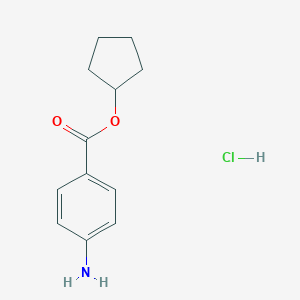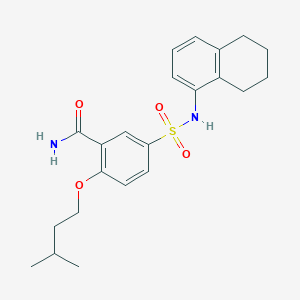
Cyclopentyl 4-aminobenzoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride typically involves the esterification of 4-aminobenzoic acid with cyclopentanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 4-aminobenzoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 4-aminobenzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-aminobenzoate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentyl 4-aminobenzoate Hydrochloride can be compared with other similar compounds such as:
Cyclopentyl 4-aminobenzoate: The non-hydrochloride form, which has different solubility and stability properties.
4-Aminobenzoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: this compound is unique due to its specific combination of the cyclopentyl group and the 4-aminobenzoate moiety, which imparts distinct chemical and biological properties compared to other related compounds .
Properties
IUPAC Name |
cyclopentyl 4-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVBLRYWPXCXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424234 |
Source


|
| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37005-75-7 |
Source


|
| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)

![1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499915.png)

![1'-(4-TERT-BUTYLBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499917.png)
![N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B499918.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)

![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)
![N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE](/img/structure/B499929.png)
![N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide](/img/structure/B499930.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B499931.png)
